Predicted pKa of the Carboxylic Acid Group: Boc-Protected Amino Acid vs. Free Amine Analog
The Boc-protected target compound exhibits a predicted carboxylic acid pKa of 2.97 ± 0.40 , whereas the free amine analog 1-amino-3,3-difluorocyclobutane-1-carboxylic acid shows a significantly more acidic pKa of 1.21 ± 0.40 . This 1.76-unit shift toward weaker acidity in the Boc derivative reflects the electron-donating effect of the carbamate protecting group and directly impacts protonation state under physiological or coupling conditions.
| Evidence Dimension | Carboxylic acid pKa (predicted) |
|---|---|
| Target Compound Data | pKa = 2.97 ± 0.40 |
| Comparator Or Baseline | 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid (free amine); pKa = 1.21 ± 0.40 |
| Quantified Difference | ΔpKa ≈ +1.76 (target compound is 1.76 units less acidic) |
| Conditions | Predicted using ACD/Labs or analogous software; consistent across ChemicalBook entries |
Why This Matters
The higher pKa of the Boc-protected species ensures that the carboxylic acid remains largely protonated (neutral) at mildly acidic pH, facilitating organic-phase extraction and preventing premature deprotection or side reactions during Boc-removal steps, thereby improving synthetic workflow reliability.
